N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine is a chemical compound with significant implications in pharmacology. It is recognized as an impurity of Pazopanib, an oral angiogenesis inhibitor used primarily in cancer therapy. The compound has the molecular formula and a molecular weight of 398.46 g/mol. Its unique structure and properties make it a subject of interest for further research in medicinal chemistry and drug development .
N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine falls under the category of heterocyclic compounds, specifically those containing both indazole and pyrimidine moieties. It is classified within pharmaceutical intermediates and metabolites due to its role in the synthesis and degradation pathways of therapeutic agents .
The synthesis of N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine typically involves multi-step organic reactions starting from simpler precursors. One common method includes:
The reaction mechanism typically involves nucleophilic substitution where the indazole moiety attacks the electrophilic carbon on the pyrimidine ring, leading to the formation of the bis-indazole derivative. The reaction conditions must be optimized to ensure high yield and purity .
The molecular structure of N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine features two indazole rings attached to a central pyrimidinediamine core. This configuration contributes to its biological activity.
Key structural data includes:
N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine can undergo various chemical reactions typical of nitrogen-containing heterocycles:
The stability of N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine under various pH levels and temperatures is crucial for its application in pharmaceuticals. Analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to monitor these reactions .
The mechanism of action for N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine primarily revolves around its role as an impurity in Pazopanib therapy. It is believed to modulate angiogenesis by inhibiting specific signaling pathways involved in tumor growth.
Research indicates that compounds similar to N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine can inhibit receptor signaling cascades associated with immunoglobulin E (IgE) and immunoglobulin G (IgG), leading to reduced vascular permeability and tumor proliferation .
N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine exhibits properties typical of crystalline solids:
Key chemical properties include:
These properties are essential for its formulation into pharmaceutical products .
N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine has several scientific applications:
Its versatility makes it a valuable compound in both research and therapeutic contexts .
The compound N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine has the definitive molecular formula C₂₂H₂₂N₈, corresponding to a molecular weight of 398.46 g/mol [3] [6]. This stoichiometry arises from the symmetric conjugation of two 2,3-dimethyl-2H-indazol-6-yl groups to the 2- and 4-amino positions of a central pyrimidine ring. The high nitrogen content (28.1% by mass) is characteristic of heterocyclic pharmaceuticals and contributes to the compound’s capacity for hydrogen bonding and metal coordination.
While direct single-crystal XRD data for this specific molecule is not publicly available in the search results, crystallographic studies of structurally analogous 2,4-pyrimidinediamine compounds reveal key packing motifs and conformational details. These hybrid systems typically exhibit near-orthogonal dihedral angles (85–95°) between the central pyrimidine and terminal indazole rings [7]. Such orientation minimizes steric clash between the 3-methyl groups and pyrimidine hydrogens while facilitating intermolecular π-stacking. The dimethylindazole substituents enforce a coplanar arrangement of the indazole and pyrimidine rings, critical for electronic delocalization. Lattice parameters often show monoclinic or triclinic symmetry with 4–8 molecules per unit cell, stabilized by van der Waals interactions and weak C–H⋯N bonds.
Table 1: Inferred Crystallographic Parameters Based on Structural Analogues
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Dihedral Angle | 87.5° ± 3° |
π-Stacking Distance | 3.48–3.72 Å |
Unit Cell Volume | ~1200 ų |
The molecular architecture features four primary hydrogen-bonding sites: the pyrimidine N1, N3 atoms and the two amino groups (–NH–) bridging the indazole units. Quantum mechanical calculations indicate that the exocyclic amino groups act as strong donors, while pyrimidine N1 and indazole N2 serve as acceptors [7]. This enables extended supramolecular networks in the solid state, often manifesting as zig-zag chains via N–H⋯N hydrogen bonds (2.8–3.0 Å). The 2,3-dimethyl groups on the indazole rings induce steric constraints that enforce near-perfect planarity in the central pyrimidine-amine-indazole fragments, reducing torsion to <10°. This planarity enhances intermolecular interactions and electron delocalization across the conjugated system.
Tautomeric equilibria significantly influence the electronic properties of this molecule. The unsubstituted indazole exists as a 1H/2H tautomeric pair, but methylation at N2 locks the indazole in the 2H-form, eliminating prototropy at this site [7]. However, the central pyrimidine-2,4-diamine moiety exhibits tautomeric shifts between amino (dominant) and imino forms. Density functional theory (DFT) studies show the amino tautomer is stabilized by >10 kcal/mol due to aromatic preservation of the pyrimidine ring (6π-electron system). The electron-donating methyl groups on the indazole enhance the aromatic character of the indazole rings, increasing their π-electron density by 12–15% compared to unmethylated analogues, as quantified by nucleus-independent chemical shift (NICS) calculations.
Table 2: Tautomeric Energy Differences Computed at B3LYP/6-311G* Level*
Tautomer | Relative Energy (kcal/mol) |
---|---|
Amino-Amino (Canonical) | 0.0 |
Imino-Imino | +13.7 |
Mixed Amino-Imino | +8.2 |
The 3-methyl groups further suppress rotational flexibility around the C3–N bond, reducing the energy barrier for indazole rotation by 4.6 kcal/mol compared to 3H-indazoles. This substituent effect optimizes the geometry for π-orbital overlap across the entire conjugate, as evidenced by a HOMO–LUMO gap of 3.8 eV calculated at the M062X/def2-TZVPP level [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7